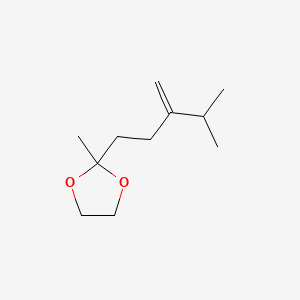
2,3-Bis(1H-benzimidazol-2-yl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(1H-benzimidazol-2-yl)quinoxaline is a heterocyclic compound that features a quinoxaline core flanked by two benzimidazole groups.
Vorbereitungsmethoden
The synthesis of 2,3-Bis(1H-benzimidazol-2-yl)quinoxaline typically involves the condensation of o-phenylenediamine with quinoxaline derivatives. One common method includes the reaction of 2,3-dichloroquinoxaline with o-phenylenediamine under reflux conditions in a suitable solvent such as ethanol or acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2,3-Bis(1H-benzimidazol-2-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydroquinoxaline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(1H-benzimidazol-2-yl)quinoxaline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3-Bis(1H-benzimidazol-2-yl)quinoxaline involves its interaction with DNA. The compound binds to DNA grooves, leading to structural changes and cleavage of the DNA strands. This interaction is mediated by the formation of reactive oxygen species, which cause oxidative damage to the DNA . The molecular targets include various enzymes and proteins involved in DNA replication and repair.
Vergleich Mit ähnlichen Verbindungen
2,3-Bis(1H-benzimidazol-2-yl)quinoxaline is unique due to its dual benzimidazole groups and quinoxaline core. Similar compounds include:
2-Phenylbenzimidazole: Known for its anticancer activity.
Quinoxaline derivatives: These compounds share the quinoxaline core but differ in their substituents, leading to varied biological activities.
Benzimidazole derivatives: These compounds are widely studied for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its ability to form stable complexes with metal ions and its significant biological activity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
64836-00-6 |
|---|---|
Molekularformel |
C22H14N6 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
2,3-bis(1H-benzimidazol-2-yl)quinoxaline |
InChI |
InChI=1S/C22H14N6/c1-2-8-14-13(7-1)23-19(21-25-15-9-3-4-10-16(15)26-21)20(24-14)22-27-17-11-5-6-12-18(17)28-22/h1-12H,(H,25,26)(H,27,28) |
InChI-Schlüssel |
CNPANBDUEJKPHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC4=CC=CC=C4N=C3C5=NC6=CC=CC=C6N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-](/img/structure/B14484113.png)
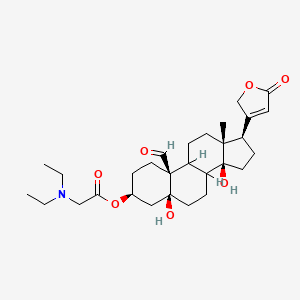



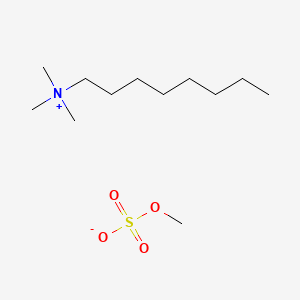

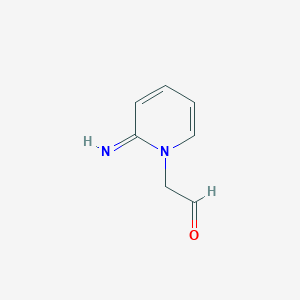
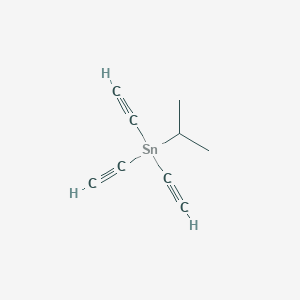

![Bicyclo[4.2.2]dec-1-ene](/img/structure/B14484170.png)


